

Application Notes and Protocols for JNJ-DGAT1A Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-DGAT1-A is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis. DGAT1 has emerged as a promising therapeutic target for metabolic diseases. Its inhibition has been shown to reduce triglyceride absorption, decrease body weight, and improve insulin sensitivity in various preclinical models. These application notes provide a comprehensive overview of the use of **JNJ-DGAT1-A** and other selective DGAT1 inhibitors in mouse studies, including detailed protocols and expected outcomes.

Mechanism of Action: DGAT1 Inhibition

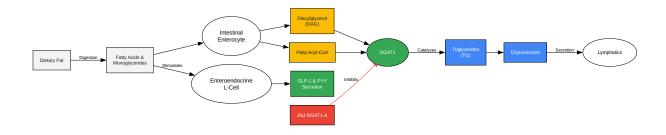
DGAT1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, forming a triglyceride (TG). This is the final and committed step in the synthesis of triglycerides. By inhibiting DGAT1, **JNJ-DGAT1-A** blocks this conversion, leading to a reduction in triglyceride synthesis and subsequent physiological effects. In the intestine, this inhibition delays and reduces the absorption of dietary fats.

A significant consequence of DGAT1 inhibition in the gut is the modulation of incretin hormone secretion. Studies have shown that the inhibition of DGAT1 leads to an increase in the secretion of Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY), while potentially



decreasing Glucose-dependent Insulinotropic Polypeptide (GIP) levels. This hormonal modulation contributes to the beneficial metabolic effects observed with DGAT1 inhibitors.

Signaling Pathway of DGAT1 Inhibition



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Caption: Mechanism of DGAT1 inhibition in an intestinal enterocyte.

Quantitative Data from Mouse Studies with Selective DGAT1 Inhibitors

While specific data for "JNJ-DGAT1-A" is not publicly available, the following tables summarize findings from studies with other potent and selective DGAT1 inhibitors, which can serve as a reference for designing experiments with JNJ-DGAT1-A.

Table 1: Oral Dosage of DGAT1 Inhibitors in Mouse Studies



Compound	Mouse Model	Dose Range (mg/kg)	Administrat ion Route	Study Type	Reference
PF-04620110	C57BL/6J	0.01 - 10	Oral Gavage	Acute & Chronic	[1]
Т863	C57BL/6 & DIO	10 - 30	Oral Gavage	Acute & Chronic	[2]
A-922500	C57BL/6, ob/ob, apoE-/-	0.03 - 3	Oral Gavage	Acute	[3]
Compound 5B	C57BL/6	10	Oral Gavage	Chronic	[4]

DIO: Diet-Induced Obese

Table 2: Effects of DGAT1 Inhibitors on Metabolic Parameters in Mice



Compo und	Mouse Model	Dosage (mg/kg)	Duratio n	Change in Body Weight	Change in Serum Triglyce rides	Change in Gut Hormon es	Referen ce
PF- 0462011 0	C57BL/6 J	10	Acute	Not reported	↓ (postpran dial)	↑ GLP-1, ↑ PYY,↓ GIP	[1]
T863	DIO	30	15 days	↓	ļ	Not reported	[2]
A- 922500	C57BL/6	3	Acute	Not reported	↓ (postpran dial)	Not reported	[3]
Compou nd K/L	WT & Dgat1-/-	Not specified	Chronic	ļ	↓ (postpran dial)	† Incretins	[5]

^{↓:} Decrease, ↑: Increase

Experimental Protocols

The following are detailed protocols for key in vivo experiments using a selective DGAT1 inhibitor in mice. These protocols are based on published studies with compounds like PF-04620110 and T863 and should be adapted and optimized for **JNJ-DGAT1-A**.

Protocol 1: Acute Oral Lipid Tolerance Test (OLTT)

This experiment assesses the effect of a DGAT1 inhibitor on postprandial lipemia.

Materials:

JNJ-DGAT1-A

Vehicle (e.g., 0.5% methylcellulose or a solution of EtOH/PEG400/water)



- · Corn oil
- Male C57BL/6J mice (8-10 weeks old)
- Oral gavage needles
- Blood collection supplies (e.g., EDTA-coated tubes)

Procedure:

- Fast mice for 4-6 hours prior to the experiment.
- Administer JNJ-DGAT1-A or vehicle via oral gavage. A typical volume is 5-10 mL/kg.
- 30-60 minutes after compound administration, collect a baseline blood sample (t=0).
- Immediately after the baseline blood draw, administer a bolus of corn oil (e.g., 5 mL/kg) via oral gavage.
- Collect blood samples at various time points post-oil gavage (e.g., 1, 2, 4, and 6 hours).
- Centrifuge blood samples to separate plasma.
- Measure triglyceride levels in the plasma samples.

Protocol 2: Chronic Dosing in Diet-Induced Obese (DIO) Mice

This protocol evaluates the long-term effects of a DGAT1 inhibitor on body weight and metabolic parameters.

Materials:

- JNJ-DGAT1-A
- Vehicle



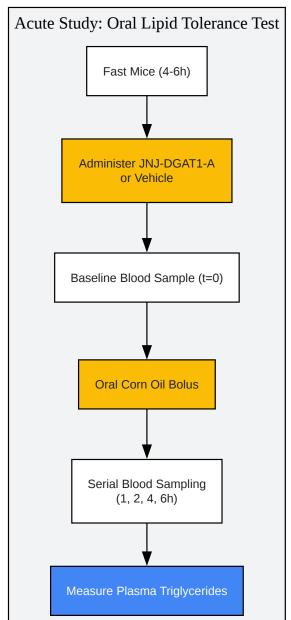
- Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
- Standard chow and high-fat diet
- Metabolic cages (for food and water intake monitoring)
- Equipment for measuring body composition (e.g., EchoMRI)

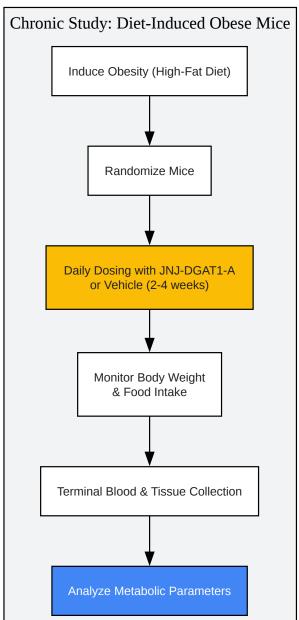
Procedure:

- Acclimate DIO mice to single housing.
- Randomize mice into treatment groups based on body weight and body composition.
- Administer JNJ-DGAT1-A or vehicle daily via oral gavage for a specified period (e.g., 2-4 weeks).
- Monitor body weight and food intake daily or several times per week.
- At the end of the study, perform terminal procedures:
 - Collect terminal blood for analysis of lipids, glucose, insulin, and other biomarkers.
 - Harvest tissues (e.g., liver, adipose tissue, intestine) for histological analysis or measurement of tissue triglyceride content.

Experimental Workflow Diagram







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